molecular formula C15H24O B15124661 Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde CAS No. 79645-28-6

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde

Cat. No.: B15124661
CAS No.: 79645-28-6
M. Wt: 220.35 g/mol
InChI Key: PBMHTGOFWRRJFS-UHFFFAOYSA-N
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Description

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde is a tricyclic sesquiterpenoid derivative characterized by a methanoazulene core with a formyl (carbaldehyde) group at position 8.

Properties

IUPAC Name

3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHTGOFWRRJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C(C2C=O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182423
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
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Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79645-28-6
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
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Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde
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Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
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Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde
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Scientific Research Applications

Scientific Research Applications

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde serves various purposes in scientific research, spanning chemistry, biology, and medicine.

Chemistry

  • Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals. The synthesis of this compound usually starts with longifolene and involves oxidation and rearrangement reactions.

Biology

  • Biological Activities: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

Medicine

  • Therapeutic Potential: There is ongoing research to explore its potential as a lead compound in developing new therapeutic agents.

Industry

  • Fragrance Industry: Due to its unique odor profile, it is used in the fragrance industry.
  • Specialty Chemicals: It is also used in the production of specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Other Names and Identifiers

  • CAS Registry Number: 79645-28-6
  • CAS Name: Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
  • Molecular Formula: C15H24O
  • Molecular Mass: 220.35
  • InChI: InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3
  • InChIKey: InChIKey=PBMHTGOFWRRJFS-UHFFFAOYSA-N
  • SMILES: CC12C3C(C(C1C=O)CC3)C(C)(C)CCC2
  • Canonical SMILES: O=CC1C2CCC3C2C(C)(C)CCCC13C

Predicted Targets

CHEMBL IDUniProt IDNameProbabilityModel accuracy
CHEMBL253P34972Cannabinoid CB2 receptor93.78%97.25%
CHEMBL5619P27695DNA-(apurinic or apyrimidinic site) lyase91.84%91.11%
CHEMBL4370P16662UDP-glucuronosyltransferase 2B789.81%100.00%
CHEMBL3137262O60341LSD1/CoREST complex88.00%97.09%
CHEMBL3251P19838Nuclear factor NF-kappa-B p105 subunit87.57%96.09%
CHEMBL5608Q16288NT-3 growth factor receptor86.50%95.89%

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences among decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde and its analogs:

Compound Name Molecular Formula Functional Group at Position 9 CAS Number Key References
This compound C₁₅H₂₂O Carbaldehyde (-CHO) Not explicitly provided
Longifolene (Decahydro-4,8,8-trimethyl-9-methylene-1,4-methanoazulene) C₁₅H₂₄ Methylene (=CH₂) 475-20-7
Isolongifolol (Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol) C₁₅H₂₆O Hydroxymethyl (-CH₂OH) 1139-17-9

Key Observations :

  • The carbaldehyde group in the target compound introduces polarity and reactivity distinct from longifolene’s nonpolar methylene group and isolongifolol’s hydroxymethyl group.
  • Longifolene is a naturally occurring sesquiterpene found in plants like Pinus palustris and Schisandra chinensis , while the carbaldehyde derivative may be a synthetic or oxidation product.

Physical and Chemical Properties

Property This compound Longifolene Isolongifolol
Molecular Weight ~218 g/mol (estimated) 204.36 g/mol 222.37 g/mol
Volatility Likely lower due to polar -CHO group High (plant-emitted VOC) Moderate (hydroxyl group)
Stability Susceptible to oxidation Stable under standard conditions Sensitive to dehydration

Functional Group Impact :

  • In contrast, longifolene’s methylene group contributes to its use in fragrances and as a flavoring agent .

Longifolene :

  • Fragrance Industry : Used in perfumes due to its woody, amber-like odor .
  • Chemical Intermediate : Employed in synthesizing derivatives like isolongifolol .
  • Natural Source : Emitted by plants such as Pinus kesiya and Ferula asafoetida .

This compound:

  • Hypothetical Uses: Potential applications in pharmaceuticals (e.g., as a precursor for antimicrobial agents) or specialty chemicals, though direct evidence is lacking.

Isolongifolol :

  • Bioactivity : Hydroxymethyl derivatives of sesquiterpenes often exhibit antimicrobial or anti-inflammatory properties .

Biological Activity

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde (CAS No. 79645-28-6) is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The structure of this compound features a unique bicyclic framework that contributes to its biological properties. The presence of the aldehyde functional group is significant for its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pathogen TestedInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound could be effective in treating infections caused by these microorganisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This modulation of inflammatory responses indicates potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound may involve:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity.
  • Signal Pathway Modulation : It may influence signaling pathways related to inflammation and immune responses.

Study 1: Antimicrobial Efficacy

In a study published in the Jordan Journal of Biological Sciences, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The compound demonstrated significant inhibitory effects on multiple strains of bacteria and fungi.

Study 2: Inflammation Reduction

Another research article focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Decahydro-4,8,8-trimethyl-1,4-methanoazulene derivatives in complex matrices?

  • Methodological Answer : Gas Chromatography/Mass Spectrometry (GC/MS) is the gold standard for identification. Use retention indices (e.g., AI: 1407, KI: 1407 for Longifolene) and spectral matching against libraries like Adams' Identification of Essential Oil Components . For quantification, calibrate with internal standards (e.g., phyproof® Reference Substance PHL82581) and validate with triplicate runs to ensure precision (±5% RSD) .

Q. How can researchers isolate Decahydro-4,8,8-trimethyl-1,4-methanoazulene derivatives from natural sources?

  • Methodological Answer : Supercritical CO₂ extraction (SC-CO₂) is optimal for terpenoid isolation. For example, SC-CO₂ at 40°C and 30 MPa yielded 3.88% Longifolene from Pogostemon cablin . Fractional distillation (250–265°C, 1.6–9.4 kPa) further purifies crude extracts, with purity assessed via GC/MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and explosion-proof equipment due to flammability (flash point: ~121°C). Avoid water jets for fire suppression; instead, use dry powder or CO₂ extinguishers . Store at −20°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing Decahydro-4,8,8-trimethyl-1,4-methanoazulene derivatives be addressed?

  • Methodological Answer : Enantioselective catalysis (e.g., chiral palladium complexes) enables stereocontrol. For example, Jia et al. achieved >90% enantiomeric excess (ee) via Rh-catalyzed cyclization of azulene precursors . Validate stereochemistry using X-ray crystallography or NOESY NMR .

Q. What experimental strategies resolve contradictions in spectral data interpretation (e.g., conflicting NMR or MS results)?

  • Methodological Answer : Cross-validate with high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC). For instance, discrepancies in methylene vs. carbaldehyde derivatives (e.g., 9-methylene vs. 9-carbaldehyde) require isotopic labeling (¹³C) to confirm functional group assignments .

Q. How can researchers design in vitro/in vivo studies to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Use cell-based assays (e.g., antiplasmodial activity in Plasmodium falciparum cultures ) and murine models for inflammation. Dose-response curves (IC₅₀) and toxicity thresholds (LD₅₀) should be established via OECD Guideline 423 .

Q. What computational methods predict the environmental behavior of Decahydro-4,8,8-trimethyl-1,4-methanoazulene derivatives?

  • Methodological Answer : Estimate bioaccumulation potential using logP values (e.g., logP = 5 for Longifolene ). QSAR models (e.g., EPI Suite) predict biodegradation rates, while molecular dynamics simulations assess soil mobility .

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